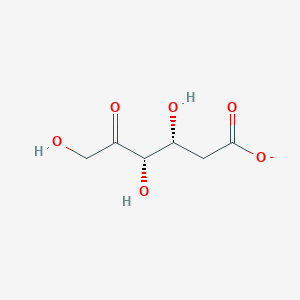

5-dehydro-2-deoxy-D-gluconate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9O6- |

|---|---|

Molecular Weight |

177.13 g/mol |

IUPAC Name |

(3R,4S)-3,4,6-trihydroxy-5-oxohexanoate |

InChI |

InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3,6-8,12H,1-2H2,(H,10,11)/p-1/t3-,6+/m1/s1 |

InChI Key |

UCYNJPYWOSFBAT-CVYQJGLWSA-M |

SMILES |

C(C(C(C(=O)CO)O)O)C(=O)[O-] |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Precursor Pathways of 5 Dehydro 2 Deoxy D Gluconate

Myo-inositol Degradation Pathways in Prokaryotes

The degradation of myo-inositol is a well-characterized pathway in several bacteria, including Bacillus subtilis and Klebsiella aerogenes. researchgate.netunige.ch This metabolic route allows these organisms to utilize myo-inositol as a sole source of carbon and energy. asm.orgnih.gov The pathway involves a series of enzymatic conversions that ultimately lead to intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netunige.ch

Enzymatic Steps Preceding 5-Dehydro-2-deoxy-D-gluconate Formation

The initial stages of myo-inositol catabolism involve the oxidation and dehydration of the inositol (B14025) ring, preparing it for subsequent cleavage.

The catabolic pathway is initiated by the oxidation of myo-inositol to 2-keto-myo-inositol, also known as scyllo-inosose. nih.govresearchgate.net This reaction is catalyzed by myo-inositol dehydrogenase. researchgate.netmicrobiologyresearch.org Subsequently, scyllo-inosose undergoes dehydration, a reaction catalyzed by 2-keto-myo-inositol dehydratase, to form D-2,3-diketo-4-deoxy-epi-inositol. nih.govmicrobiologyresearch.orgresearchgate.net This intermediate is a crucial precursor for the formation of this compound.

The enzyme 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione hydrolase, commonly known as IolD, plays a pivotal role in the pathway. unige.chasm.org IolD catalyzes the hydrolytic ring opening of D-2,3-diketo-4-deoxy-epi-inositol. unige.ch This reaction directly yields this compound, marking a key step in the degradation of the inositol ring structure. unige.ch

Scyllo-inosose and D-2,3-diketo-4-deoxy-epi-inositol as Precursors

Isomerization of 5-deoxy-D-glucuronate to this compound

In some organisms, an alternative pathway involving the isomerization of a related sugar acid can also lead to the formation of this compound.

The enzyme 5-deoxy-D-glucuronate isomerase, also known as IolB (EC 5.3.1.30), catalyzes the reversible isomerization of 5-deoxy-D-glucuronate to this compound. creative-enzymes.comgenome.jpqmul.ac.uk This enzyme is part of the myo-inositol catabolic pathway in bacteria like Bacillus subtilis. qmul.ac.ukexpasy.org The systematic name for this enzyme is 5-deoxy-D-glucuronate aldose-ketose-isomerase. qmul.ac.uk

Proposed Alternative Biosynthetic Routes and Hypothetical Precursors

While the myo-inositol degradation pathway is a well-established route for the biosynthesis of this compound, other potential pathways may exist. For instance, the gluconate shunt, an alternative route for glucose metabolism, directs glucose into the pentose phosphate pathway and involves intermediates that could potentially be converted to this compound, though this is speculative. nih.gov Additionally, the existence of various uncharacterized dehydrogenases and isomerases in microbial genomes suggests that other metabolic routes for the synthesis of this compound might be discovered in the future.

Interactive Data Tables

Enzymes in the Biosynthesis of this compound

| Enzyme Name | EC Number | Function | Organism Example |

| Myo-inositol dehydrogenase | 1.1.1.18 | Oxidation of myo-inositol to scyllo-inosose | Rhizobium leguminosarum researchgate.netmicrobiologyresearch.org |

| 2-keto-myo-inositol dehydratase | 4.2.1.44 | Dehydration of scyllo-inosose to D-2,3-diketo-4-deoxy-epi-inositol | Bacillus subtilis nih.govresearchgate.net |

| 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione hydrolase (IolD) | 3.7.1.18 | Hydrolysis of D-2,3-diketo-4-deoxy-epi-inositol to this compound | Bacillus subtilis unige.chasm.org |

| 5-deoxy-D-glucuronate isomerase (IolB) | 5.3.1.30 | Isomerization of 5-deoxy-D-glucuronate to this compound | Bacillus subtilis creative-enzymes.comgenome.jpqmul.ac.uk |

Key Intermediates in the Biosynthesis of this compound

| Compound Name | Role |

| Myo-inositol | Initial substrate |

| Scyllo-inosose (2-keto-myo-inositol) | First intermediate |

| D-2,3-diketo-4-deoxy-epi-inositol | Precursor to ring cleavage |

| 5-deoxy-D-glucuronate | Substrate for isomerization |

| This compound | Final product of this pathway segment |

Enzymology of 5 Dehydro 2 Deoxy D Gluconate Metabolism

Enzymes Catalyzing 5-Dehydro-2-deoxy-D-gluconate Formation

The synthesis of this compound is a pivotal step in the myo-inositol catabolic pathway. This process is primarily facilitated by an isomerase that acts on a precursor generated by an upstream hydrolase.

5-deoxy-D-glucuronate isomerase, encoded by the iolB gene, is the enzyme directly responsible for producing this compound. nih.govuniprot.org In Bacillus subtilis, this enzyme catalyzes the fourth reaction in the myo-inositol degradation pathway. nih.gov The enzyme is classified under EC 5.3.1.30 and is also known as 5DG isomerase. uniprot.orgresearchgate.net The reaction it catalyzes is the reversible isomerization of 5-deoxy-D-glucuronate into this compound (also known as 2-deoxy-5-keto-D-gluconic acid). nih.govasm.org This enzyme is part of the iol operon (iolABCDEFGHIJ), which is induced in the presence of myo-inositol. nih.gov

The catalytic mechanism of 5-deoxy-D-glucuronate isomerase falls under the category of aldose-ketose isomerizations. While the specific stereochemical details for IolB are not extensively documented, the mechanism is understood to proceed through a proton transfer that facilitates the conversion of an aldose to a ketose. This process typically involves the formation of a high-energy cis-enediol intermediate.

The general mechanism for this class of isomerases involves the following steps:

Substrate Binding : The enzyme binds the substrate, 5-deoxy-D-glucuronate, in its active site.

Proton Abstraction : A general base residue in the active site abstracts a proton from the C2 carbon of the substrate.

Enediol Intermediate Formation : This abstraction leads to the formation of a planar cis-enediol intermediate, stabilized by residues within the active site.

Proton Donation : A general acid residue in the active site donates a proton to the C1 carbon.

Product Release : The resulting product, this compound, is released from the active site.

This type of mechanism is common for isomerases that interconvert aldoses and ketoses. nih.govtesisenred.net The precise stereochemistry of the reaction ensures the specific formation of the D-threo configuration in the product. nih.gov

| Substrate | Enzyme Source | Activity Level | Reference |

|---|---|---|---|

| 5-deoxy-D-glucuronate | Bacillus subtilis | Primary Substrate | nih.gov |

| D-glucuronate | Pseudomonas syringae (homolog) | Active, but not primary | asm.orggoogle.com |

5-deoxy-D-glucuronate isomerase (IolB) is a member of the KduI/IolB isomerase family, which belongs to the RmlC-like cupin superfamily. uniprot.org Enzymes in this superfamily are characterized by a "jelly-roll" fold, a robust structural motif consisting of two antiparallel β-sheets that form a β-sandwich structure. uniprot.org The active site of cupin-fold enzymes is typically located in a pocket on the surface of the protein. nih.gov

Although a specific crystal structure for B. subtilis IolB is not detailed, analysis of related structures, such as 5-keto-4-deoxyuronate isomerase (KduI) from Escherichia coli, provides insight into the catalytic machinery. qmul.ac.uk The active sites of these isomerases often contain conserved acidic and basic residues that act as proton donors and acceptors in the catalytic cycle. researchgate.net Additionally, many cupin superfamily enzymes are metalloenzymes, often containing a divalent metal ion like zinc (Zn²⁺) or iron (Fe²⁺) in their active site, which can play a role in stabilizing the substrate or the enediol intermediate. nih.gov

In the myo-inositol pathway of B. subtilis, the substrate for IolB is generated by the action of the enzyme IolD. nih.gov IolD is a hydrolase, not a dehydratase, and it catalyzes the third step of the pathway, which precedes the isomerization reaction. nih.govresearchgate.net

The catalytic function of IolD is the hydrolytic cleavage of a cyclic intermediate. nih.gov Specifically, IolD catalyzes the ring opening of 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione to produce the linear molecule 5-deoxy-D-glucuronate. nih.govresearchgate.net This reaction is essential as it converts the cyclic precursor into the appropriate acyclic substrate for the subsequent isomerization by IolB.

The mechanism of this ring-opening hydrolysis likely involves a nucleophilic attack on one of the carbonyl carbons of the substrate by a water molecule. This attack is facilitated by active site residues that act as a general base to activate the water molecule and a general acid to protonate the oxygen atom of the carbonyl group, leading to the cleavage of the carbon-carbon bond within the ring. researchgate.net This type of catalytic mechanism is characteristic of many hydrolases that act on cyclic substrates. nih.gov

Hydrolase/Dehydratase Enzymes (e.g., IolD)

Protein Architecture and Domain Analysis

The enzymes responsible for metabolizing this compound possess a sophisticated protein architecture. A key player in this process, 5-dehydro-2-deoxygluconokinase, features a notable N-terminal domain characterized by a β-sheet structure. ebi.ac.uk This structural motif is a hallmark of the 5-dehydro-2-deoxygluconokinase-like superfamily. ebi.ac.uk

Enzymes Catalyzing this compound Transformation

The central enzyme in the metabolic pathway of this compound is 5-dehydro-2-deoxygluconokinase.

5-Dehydro-2-deoxygluconokinase (IolC, DKH kinase, EC 2.7.1.92)ebi.ac.ukuniprot.orguniprot.orgwikipedia.orgenzyme-database.orguniprot.orgfrontiersin.orgnih.gov

This enzyme, also known by various synonyms including 5-keto-2-deoxygluconokinase and DKH kinase, plays a pivotal role in the degradation pathway of myo-inositol. wikipedia.org It is classified as a transferase, specifically a phosphotransferase, that utilizes an alcohol group as an acceptor. wikipedia.org The systematic name for this enzyme is ATP:this compound 6-phosphotransferase. wikipedia.org In bacterial systems, such as those found in Firmicutes, this enzyme is a crucial component of the inositol (B14025) catabolic pathway. ebi.ac.uk

Phosphorylation Mechanism and ATP Dependencewikipedia.orgmdpi.com

The primary function of 5-dehydro-2-deoxygluconokinase is to catalyze the phosphorylation of this compound. uniprot.orgebi.ac.uk This reaction is strictly dependent on the presence of ATP, which serves as the phosphate (B84403) donor. wikipedia.orgmdpi.com The enzyme facilitates the transfer of the terminal phosphate group from ATP to the substrate. mdpi.com This process yields two products: ADP and 6-phospho-5-dehydro-2-deoxy-D-gluconate. wikipedia.org The general mechanism involves the sugar hydroxyl group acting as a nucleophile, attacking the γ-phosphate of ATP. mdpi.com This reaction is often facilitated by a combination of base catalysis and metal ion catalysis to stabilize the transition state. mdpi.com

Enzyme Kinetics and Regulatory Properties

The kinetic behavior of enzymes can be complex, sometimes exhibiting hysteretic properties where the enzyme's response to substrate concentration changes over time. This can manifest as either a "burst" (initial high activity) or a "lag" (initial low activity) in product formation. Such behavior points to potential regulatory mechanisms, where the enzyme can exist in different conformational states with varying catalytic efficiencies. The transition between these states can be slow, leading to the observed kinetic complexities.

Substrate Binding and Specificity

While detailed substrate binding studies for 5-dehydro-2-deoxygluconokinase are specific to this enzyme, general principles from related carbohydrate kinases can provide insights. The active site is a highly specialized pocket designed to recognize and bind this compound. In many kinases, the binding of the carbohydrate substrate is a prerequisite for the subsequent binding of ATP, or vice versa, in an ordered mechanism. The specificity is dictated by a precise arrangement of amino acid residues within the active site that form hydrogen bonds and other non-covalent interactions with the substrate molecule.

Structural Biology and Conformational Dynamics (e.g., PfkB kinase family)uniprot.orguniprot.org

5-dehydro-2-deoxygluconokinase belongs to the expansive PfkB family of carbohydrate kinases. uniprot.orguniprot.org This family is characterized by a conserved structural fold, often referred to as the ribokinase-like fold. ebi.ac.uk This structural framework includes a Rossmann-like domain which is crucial for nucleotide binding. The active site is typically located in a cleft between different domains. The binding of substrates, such as the carbohydrate and ATP, can induce significant conformational changes in the enzyme, a common feature in kinases that ensures the proper alignment of catalytic residues and the substrates for efficient catalysis.

6-Phospho-5-dehydro-2-deoxy-D-gluconate Aldolase (B8822740) (IolJ)

6-Phospho-5-dehydro-2-deoxy-D-gluconate aldolase, encoded by the iolJ gene, is a key enzyme in the catabolism of myo-inositol in organisms such as Bacillus subtilis. uniprot.orguniprot.orguni-goettingen.de This enzyme, also referred to as 2-deoxy-5-keto-gluconic acid-6-phosphate aldolase, is essential for the metabolic pathway that breaks down myo-inositol. uni-goettingen.denih.gov The IolJ enzyme from Bacillus subtilis is a protein comprised of 290 amino acids with a molecular weight of approximately 31.22 kDa. uniprot.orguni-goettingen.de

Aldol (B89426) Cleavage Reaction and Product Formation (Dihydroxyacetone Phosphate and Malonic Semialdehyde)

The primary function of IolJ is to catalyze the reversible aldol cleavage of 6-phospho-5-dehydro-2-deoxy-D-gluconate. liberumbio.comresearchgate.net This reaction breaks a carbon-carbon bond in the substrate, yielding two smaller molecules: dihydroxyacetone phosphate (DHAP) and malonic semialdehyde. uni-goettingen.deliberumbio.comresearchgate.net The reaction is a critical step in the myo-inositol catabolic pathway, converting the six-carbon sugar derivative into three-carbon compounds that can enter central metabolism. uni-goettingen.deresearchgate.net The formation of both DHAP and malonic semialdehyde has been experimentally verified. researchgate.net

Classification as Class II Fructose-bisphosphate Aldolase

IolJ is classified as a Class II fructose-bisphosphate aldolase. uni-goettingen.denih.govliberumbio.com Aldolases are broadly categorized into two classes based on their reaction mechanism. nih.govwikipedia.org Class I aldolases, typically found in animals and plants, utilize a Schiff base intermediate formed with an active site lysine (B10760008) residue. nih.govwikipedia.orgworthington-biochem.com In contrast, Class II aldolases are metal-dependent enzymes, primarily found in bacteria and fungi, that use a divalent metal ion, usually zinc (Zn²⁺), to polarize the substrate and stabilize an enolate intermediate. nih.govwikipedia.orgebi.ac.uk IolJ belongs to the IolJ subfamily within the larger Class II fructose-bisphosphate aldolase family. uniprot.orgliberumbio.com This classification places it in the cluster of orthologous groups (COGs) designated as COG0191, alongside other well-known aldolases like fructose-1,6-bisphosphate aldolase (FbaA) and tagatose-1,6-bisphosphate aldolase (GatY and KbaY) from E. coli. nih.gov

Active Site Characterization and Metal Ion Requirements (e.g., Zinc)

As a Class II aldolase, the catalytic activity of IolJ is dependent on the presence of a divalent metal ion in its active site. nih.govebi.ac.uknih.gov This metal ion, typically zinc, acts as a Lewis acid to polarize the carbonyl group of the substrate, which facilitates the formation of a stabilized enolate intermediate necessary for the carbon-carbon bond cleavage. nih.govmdpi.com The active sites of Class II aldolases are generally characterized by a metal-binding motif involving amino acid residues that coordinate the metal ion. wikipedia.orgcolumbia.edu In many zinc-dependent enzymes, the zinc ion is coordinated by three protein residues, often a combination of histidine, glutamate, aspartate, or cysteine, and a water molecule. columbia.edunih.govnih.gov While the specific residues coordinating the zinc ion in IolJ have not been explicitly detailed in the provided context, the absolute requirement for a divalent cation is a defining feature of its catalytic mechanism. ebi.ac.uk

Comparative Structural Analysis with Other Aldolases

Structurally, Class II aldolases like IolJ typically adopt a (α/β)₈ barrel fold, also known as a TIM barrel, which is a common and versatile protein fold. nih.govnih.gov The active site, containing the essential metal ion, is located at the C-terminal end of this barrel structure. nih.gov Comparative analyses with other Class II aldolases, such as fructose-1,6-bisphosphate aldolase (FBP-aldolase), reveal both similarities and distinctions. nih.govnih.gov For example, the crystal structure of E. coli FBP-aldolase revealed a novel binuclear metal-binding site, whereas other Class II aldolases may have different metal coordination environments. nih.gov

Bioinformatic analysis places IolJ from B. subtilis in a major cluster with tagatose-1,6-bisphosphate aldolase from E. coli (GatY and KbaY). nih.gov This suggests a shared evolutionary origin and likely similarities in their three-dimensional structures and catalytic mechanisms. However, subtle differences in the active site environment, such as the positioning of key residues, can lead to variations in substrate specificity and catalytic efficiency among these related enzymes. nih.gov For instance, a comparison between a predicted Class II aldolase (YdjI) and E. coli FBP aldolase highlighted differences in the location of an arginine residue near the active site, which could influence substrate binding. nih.gov

Genetic and Molecular Regulation of 5 Dehydro 2 Deoxy D Gluconate Metabolism

Genomic Organization of Metabolic Gene Clusters (e.g., iol Operons)

In many bacteria, the genes responsible for the catabolism of myo-inositol, which leads to the formation of 5-dehydro-2-deoxy-D-gluconate, are clustered together in operons, commonly referred to as iol operons. asm.orgasm.org The organization of these iol genes can vary between different bacterial species. asm.orgasm.org

For instance, in Bacillus subtilis, the iol genes are organized into two operons, iolABCDEFGHIJ and iolRS, along with an independently located gene, iolT. asm.orgasm.org In contrast, Legionella pneumophila possesses a more condensed iol operon containing five genes predicted to be involved in myo-inositol metabolism. asm.orgasm.org Similarly, Lactobacillus casei BL23 has a 12.8-kb DNA insertion containing an iolR gene and a divergently transcribed iolTABCDG1G2EJK operon. nih.gov This operon encodes a complete pathway for myo-inositol catabolism. nih.gov

The hydrolase IolD is a key enzyme in this pathway, responsible for linearizing an intermediate to form 5-deoxy-gluconate. asm.orgasm.org Subsequent isomerization and phosphorylation reactions, catalyzed by IolB and IolC respectively, yield 2-deoxy-5-keto-D-gluconate and then the central intermediate 2-deoxy-5-keto-D-gluconate-6-phosphate. asm.orgasm.org

Table 1: Organization of iol Gene Clusters in Different Bacteria

| Organism | Gene Cluster Organization | Key Genes Involved in this compound Precursor Metabolism |

| Bacillus subtilis | Two operons: iolABCDEFGHIJ and iolRS, plus orphan gene iolT asm.orgasm.org | iolD, iolB, iolC asm.orgasm.org |

| Legionella pneumophila | Single operon: lpg1653 to lpg1649 asm.orgasm.org | iolD, iolCB (fused gene) asm.orgasm.org |

| Lactobacillus casei | iolR gene and divergently transcribed iolTABCDG1G2EJK operon nih.gov | iolD, iolC nih.gov |

| Corynebacterium glutamicum | iolC is the first of ten likely co-transcribed genes in an operon, with iolR upstream and divergently oriented. asm.org | iolC (annotated as 2-deoxy-5-keto-gluconokinase) asm.org |

Transcriptional Regulation of Enzyme Expression

The expression of the enzymes involved in this compound metabolism is tightly controlled at the transcriptional level. This regulation involves specific transcriptional regulators, defined promoter and operator sites, and overarching global regulatory networks.

Specific Transcriptional Regulators (e.g., IolR)

A key transcriptional regulator in the metabolism of myo-inositol and its derivatives is IolR. asm.orglbl.gov IolR belongs to the DeoR family of transcriptional regulators and typically functions as a repressor. nih.govlbl.gov In Bacillus subtilis, IolR positively regulates the expression of all iol genes in the presence of inositol (B14025). asm.orgasm.org In Corynebacterium glutamicum, IolR acts as an efficient repressor of the iol genes. asm.org Deletion of the iolR gene in C. glutamicum leads to a dramatic increase (over 100-fold) in the mRNA levels of the iol genes, confirming its primary role as a repressor. asm.org Similarly, in Lactobacillus casei, the iolR gene encodes a DeoR-type transcriptional repressor. nih.gov

The effector molecule for IolR in some bacteria, such as Bacillus licheniformis, has been identified as 2-deoxy-5-keto-D-gluconate 6-phosphate. lbl.gov This indicates that a downstream product of the pathway can regulate the expression of the genes responsible for its own synthesis.

Identification and Characterization of Promoter Elements and Operator Sites

The regulation of gene expression by transcriptional factors like IolR is mediated through their binding to specific DNA sequences known as promoter elements and operator sites, located upstream of the genes they control. In Corynebacterium glutamicum, IolR binding sites have been identified in the promoter regions of iolC, iolT1, and its own gene, iolR, suggesting negative autoregulation. asm.org A consensus DNA binding motif for IolR in this organism has been identified as 5′-KGWCHTRACA-3′. asm.org

In Pseudomonas plecoglossicida, the transcriptional regulator PtxS binds to a 14 bp palindromic sequence (5′-TGAAACCGGTTTCA-3′) in the promoter region of the kgu operon, which is involved in 2-ketogluconate utilization. mdpi.com This binding site overlaps with the transcription start site, thereby hindering the binding of RNA polymerase and repressing transcription. mdpi.com The presence of 2-ketogluconate acts as an effector molecule, causing PtxS to dissociate from the promoter and thus relieving the repression. mdpi.com

Global Regulatory Networks and Environmental Cues (e.g., Carbon Catabolite Repression, SigA regulon)

Beyond specific regulators, the metabolism of this compound is also influenced by global regulatory networks that respond to broader environmental cues, most notably carbon catabolite repression (CCR). wiley.comoup.com CCR is a mechanism that allows bacteria to preferentially utilize more energy-efficient carbon sources, such as glucose, over less favorable ones. wiley.comoup.com

In many bacteria, the presence of glucose represses the expression of genes involved in the catabolism of alternative carbon sources. asm.orgnih.gov For example, in Escherichia coli, the expression of the dgo operon, responsible for D-galactonate metabolism, is significantly lower in the presence of glucose or D-gluconate compared to when grown on D-galactonate alone. asm.orgnih.gov This repression is a hallmark of CCR. asm.orgnih.gov In Pseudomonas, the Crc protein is a key player in CCR, controlling gene expression post-transcriptionally. wiley.com

The general stress response, often controlled by alternative sigma factors like SigA, can also play a role. While direct evidence linking the SigA regulon to this compound metabolism is not explicitly detailed in the provided context, global stress responses are known to intersect with metabolic regulation.

Physiological and Ecological Roles of 5 Dehydro 2 Deoxy D Gluconate in Biological Systems

Microbial Metabolism and Carbon Source Utilization

The degradation of myo-inositol is a multi-step enzymatic process. The formation of 5-dehydro-2-deoxy-D-gluconate represents a critical juncture in this pathway, channeling carbon from the cyclic polyol into central metabolism.

Role in Myo-inositol Catabolism in Diverse Bacteria

The catabolic pathway for myo-inositol, while sharing a core set of reactions, exhibits variations across different bacterial species. However, the generation of this compound (also known as 2-deoxy-5-keto-D-gluconate) is a conserved feature. unige.chresearchgate.net The process begins with the oxidation of myo-inositol to 2-keto-myo-inositol, followed by dehydration and a hydrolytic ring-opening step to yield a linear sugar acid, which is then isomerized to form this compound. researchgate.net

This pathway has been characterized in several bacteria, including:

Bacillus subtilis : In this Gram-positive soil bacterium, the iolABCDEFGHIJ operon governs myo-inositol catabolism. researchgate.net The enzyme IolD (D-2,3-diketo-4-deoxy-epi-inositol hydrolase) catalyzes the ring opening, and the subsequent isomerization to this compound is performed by IolB (5-deoxy-D-glucuronate isomerase). unige.chresearchgate.net

Aerobacter aerogenes (now Enterobacter aerogenes) : Early biochemical studies elucidated the myo-inositol degradation pathway in this Gram-negative bacterium, identifying 2-deoxy-5-keto-D-gluconic acid as a key intermediate. nih.govnih.gov

Clostridium perfringens : This anaerobic Gram-positive pathogen possesses a myo-inositol operon of 13 genes, regulated by the IolR repressor and the global virulence regulatory system VirR/VirS. oup.comoup.comnih.gov The pathway is induced by myo-inositol and repressed by glucose. oup.comoup.com Homology suggests a similar enzymatic sequence leading to this compound. oup.com

Enterococcus faecium : In hospital-associated isolates, a specific iol gene cluster, often located on a mobile genetic element (ICEEfm1), enables the utilization of myo-inositol. nih.gov Functional studies confirmed that these genes confer the ability to grow on myo-inositol as the sole carbon source, with gene expression profiling showing the cluster is active when other carbon sources are absent. nih.govresearchgate.net

The following table summarizes the key enzymes leading to the formation of this compound in the myo-inositol catabolic pathway.

| Enzyme Name | EC Number | Reaction | Organism Example(s) |

| myo-Inositol-2-dehydrogenase | 1.1.1.18 | myo-Inositol + NAD⁺ → 2-keto-myo-inositol + NADH + H⁺ | Bacillus subtilis (IolG), Clostridium perfringens (IolG) |

| 2-keto-myo-inositol dehydratase | 4.2.1.44 | 2-keto-myo-inositol → D-2,3-diketo-4-deoxy-epi-inositol + H₂O | Bacillus subtilis (IolE) |

| D-2,3-diketo-4-deoxy-epi-inositol hydrolase | --- | D-2,3-diketo-4-deoxy-epi-inositol + H₂O → 5-deoxy-D-glucuronate | Bacillus subtilis (IolD) |

| 5-deoxy-D-glucuronate isomerase | --- | 5-deoxy-D-glucuronate ⇌ This compound | Bacillus subtilis (IolB) |

Contribution to Energy Generation and Central Carbon Metabolism

Once formed, this compound is swiftly phosphorylated by the enzyme 5-dehydro-2-deoxygluconokinase (IolC/DKG kinase, EC 2.7.1.92), utilizing ATP to produce 6-phospho-5-dehydro-2-deoxy-D-gluconate . biorxiv.org This phosphorylation is a critical activation step, preparing the molecule for cleavage.

The phosphorylated intermediate is then cleaved by a specific aldolase (B8822740), 6-phospho-5-dehydro-2-deoxy-D-gluconate aldolase (IolJ, EC 4.1.2.29), into two key metabolites: dihydroxyacetone phosphate (B84403) (DHAP) and malonic semialdehyde . biorxiv.org

These products directly feed into core metabolic pathways:

Dihydroxyacetone phosphate (DHAP) is a central intermediate in glycolysis and can be readily converted to glyceraldehyde-3-phosphate, proceeding through the glycolytic pathway to generate pyruvate (B1213749), ATP, and NADH.

Malonic semialdehyde is further metabolized by malonate-semialdehyde dehydrogenase (IolA) to form acetyl-CoA . biorxiv.org Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for further energy generation or be used as a precursor for biosynthesis.

Thus, the catabolism of a single molecule of myo-inositol via the this compound intermediate ultimately yields metabolites that are fundamental to cellular energy production and the synthesis of biomass.

Interplay within Microbial Communities (e.g., Gut Microbiota)

Within complex ecosystems like the human gut, the metabolism of dietary compounds is often a community effort, involving intricate metabolic handoffs between different microbial species. The breakdown of myo-inositol and its intermediate, this compound, plays a significant role in these microbial networks.

Metabolic Contribution to Short-Chain Fatty Acid Production (e.g., Propionate (B1217596), Acetate, Formate)

Short-chain fatty acids (SCFAs) are the primary end-products of anaerobic fermentation of dietary fibers and other carbohydrates by the gut microbiota and are crucial for host health. Recent studies have demonstrated a direct link between myo-inositol fermentation and the production of specific SCFAs.

Notably, the gut bacterium Anaerostipes rhamnosivorans anaerobically converts myo-inositol into propionate and acetate . Isotope labeling studies have shown that the cleavage of 6-phospho-5-dehydro-2-deoxy-D-gluconate in this organism occurs between carbons C3 and C4, leading to the formation of propionate, CO₂, and minor amounts of formate. This pathway provides a direct route from dietary inositol (B14025) to the production of beneficial SCFAs in the gut.

Interspecies Metabolic Cross-feeding and Nutrient Cycling

The utilization of myo-inositol in the gut is a prime example of interspecies cross-feeding. Dietary phytate, which is abundant in cereals and legumes, cannot be directly used by many bacteria. However, certain species, such as Bifidobacterium longum , possess phytase enzymes that hydrolyze phytate, releasing free myo-inositol into the gut environment.

This released myo-inositol then becomes a substrate for other members of the microbiota, such as Anaerostipes rhamnosivorans. This bacterium can then ferment the myo-inositol, producing propionate and acetate. This creates a metabolic cascade, or food chain, where the metabolic activity of one species provides essential nutrients for another, leading to the production of compounds beneficial to the host. This synergistic interaction between Bifidobacterium and Anaerostipes highlights the importance of microbial partnerships in unlocking the nutritional potential of dietary components.

Evolutionary Conservation and Divergence of Related Metabolic Pathways Across Domains of Life

The genes responsible for myo-inositol catabolism (iol genes) are widely distributed across the bacterial kingdom, found in at least 12 different phyla, with a high prevalence in Actinobacteria and Proteobacteria. nih.gov This widespread presence suggests that the ability to utilize this abundant environmental carbon source provides a significant selective advantage in diverse ecological niches, from soil and marine environments to the animal gut. nih.govasm.org

The iol genes are typically organized in clusters or operons, which facilitates their co-regulation and potential for horizontal gene transfer. plos.org While the core enzymatic functions are conserved, the organization and regulation of these gene clusters show significant divergence:

Gene Cluster Organization : In Gram-positive bacteria like B. subtilis, the iol genes are often found in a single large operon. researchgate.net In contrast, in Gram-negative bacteria, the genes may be arranged differently or spread across multiple loci. The composition of the gene clusters can also vary, with different species possessing different sets of transporters or accessory enzymes. nih.govasm.org

Regulation : The regulation of the iol operon also shows evolutionary divergence. In B. subtilis, the repressor IolR controls the operon, and its activity is antagonized by an intermediate of the pathway. nih.gov In C. perfringens, while an IolR homolog acts as a repressor, the operon is also integrated into a global virulence regulatory network (VirR/VirS), linking nutrient sensing to pathogenicity. oup.comnih.gov

Horizontal Gene Transfer : The phylogenetic history of the iol genes is complex, showing evidence of multiple horizontal gene transfer events. asm.org For instance, the iol gene clusters in Vibrio species appear to have been acquired multiple times throughout their evolution. asm.org In some hospital-associated strains of E. faecium, the entire iol gene cluster is located on a mobile genetic element, highlighting its role in adaptation and niche specialization through gene acquisition. nih.gov

This combination of a conserved core pathway with divergent regulatory and organizational strategies allows bacteria to fine-tune their metabolism of myo-inositol according to their specific environmental and physiological needs.

Advanced Methodologies for Research on 5 Dehydro 2 Deoxy D Gluconate Metabolism

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic pathways. By introducing molecules enriched with stable isotopes like ¹³C or ¹⁵N, researchers can track the transformation of substrates into various intermediates and end products, providing a dynamic view of metabolic fluxes. nih.gov

¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for analyzing the distribution of ¹³C labels in metabolites. nih.govoup.com This method allows for the determination of the specific positions of ¹³C atoms within a molecule, which provides detailed insights into the activities of different metabolic routes. oup.complos.org For instance, by using specifically labeled glucose, such as [1-¹³C]glucose or [U-¹³C]glucose, as a precursor, the flow of carbon into the pathways involving 5-dehydro-2-deoxy-D-gluconate can be quantified. nih.gov The resulting labeling patterns in downstream metabolites, analyzed by ¹³C-NMR, can reveal the relative contributions of pathways like the pentose (B10789219) phosphate (B84403) pathway and the Entner-Doudoroff pathway to its synthesis and degradation. oup.com

The analysis of ¹³C isotopomers, which are molecules that differ only in the position of their ¹³C atoms, provides a specific signature for each metabolic reaction. oup.com This detailed positional information is instrumental in constructing and validating metabolic models. d-nb.info ¹³C-Metabolic Flux Analysis (¹³C-MFA) combines these experimental data with computational modeling to calculate the rates (fluxes) of reactions throughout a metabolic network. nih.govnih.gov This approach has been widely applied to understand the central carbon metabolism in various organisms. nih.gov

Example of ¹³C-NMR Application:

Substrate: [1-¹³C]glucose

Observation: Loss of the ¹³C label as CO₂ if the oxidative pentose phosphate pathway is active. oup.com

Inference: The remaining unlabeled carbons can be traced through subsequent pathways, including those involving this compound, to determine flux.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification and quantification of metabolites in complex biological samples. mdpi.comresearchgate.net This method separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and fragmentation in a tandem mass spectrometer. mdpi.com The resulting fragmentation patterns provide structural information that aids in the definitive identification of compounds, including metabolic intermediates related to this compound. frontiersin.org

Metabolite profiling using LC-MS/MS can provide a comprehensive snapshot of the metabolic state of a cell or organism under specific conditions. mdpi.com For example, it can be used to compare the levels of this compound and its related metabolites in wild-type organisms versus genetically modified strains. mdpi.comresearchgate.net This comparative analysis helps to identify the functional roles of specific genes and enzymes in its metabolism. The high sensitivity of LC-MS/MS allows for the detection of low-abundance intermediates, which is often crucial for understanding pathway dynamics. nih.gov

Table 1: Comparison of NMR and LC-MS/MS in Metabolic Analysis

| Feature | ¹³C-NMR Spectroscopy | LC-MS/MS |

|---|---|---|

| Principle | Measures the magnetic properties of ¹³C nuclei to determine molecular structure and isotopic labeling patterns. oup.com | Separates molecules by chromatography and identifies them based on mass-to-charge ratio and fragmentation. mdpi.com |

| Information Provided | Positional isotopomer distribution, metabolic flux ratios. oup.comaalto.fi | Metabolite identification and quantification, broad metabolite profiling. mdpi.comresearchgate.net |

| Sensitivity | Relatively lower. | High. |

| Sample Requirement | Higher concentrations of metabolites are needed. | Can detect low-abundance metabolites. |

| Primary Application | Metabolic flux analysis, pathway elucidation. nih.gov | Metabolomics, biomarker discovery, comparative metabolic profiling. mdpi.com |

Stable Isotope Tracing with Nuclear Magnetic Resonance (NMR) Spectroscopy for Pathway Elucidation (e.g., 13C-NMR)

Genetic Engineering and Molecular Biology Techniques

Genetic manipulation provides a direct approach to investigate the function of specific genes and the regulatory networks that control metabolic pathways.

The systematic deletion or inactivation of genes (knockouts) is a fundamental technique to determine their physiological role. tandfonline.com By deleting a gene suspected to be involved in the metabolism of this compound, researchers can observe the resulting metabolic changes, such as the accumulation of a substrate or the absence of a product. nih.govacs.org For instance, deleting the gene encoding 5-dehydro-2-deoxygluconokinase would be expected to lead to an accumulation of this compound. wikipedia.orgebi.ac.uk

Conversely, overexpressing a gene can amplify the activity of the corresponding enzyme, which can be used to confirm its function and to study the effects of increased flux through a specific metabolic step. core.ac.uk These genetic modifications, when combined with metabolite analysis, provide strong evidence for the function of specific genes in the metabolic network. nih.gov

Research Findings from Gene Deletion Studies:

In Streptococcus pneumoniae, deletion of the gene annotated as a 5-keto-D-gluconate-5-reductase (SP_0320), which is involved in ketogluconate degradation, resulted in significantly increased virulence in a chinchilla model of otitis media. nih.gov

In Pseudomonas plecoglossicida, knockout of genes in the 2-ketogluconate utilization (kgu) operon, which is involved in 2-keto-D-gluconate catabolism, demonstrated their role in this pathway. mdpi.com

To understand how the expression of genes involved in this compound metabolism is regulated, researchers use transcriptional fusions and reporter gene assays. This involves linking the promoter region of a gene of interest to a reporter gene, such as lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein). nih.gov

The expression of the reporter gene then serves as a proxy for the transcriptional activity of the target gene's promoter under different conditions. mdpi.com For example, by growing the engineered organism in the presence or absence of potential inducer molecules, such as gluconate or its derivatives, one can identify the specific molecules that regulate the expression of the metabolic genes. nih.gov This approach has been instrumental in identifying transcriptional regulators and their binding sites that control metabolic pathways. mdpi.comvt.edu

Example of Transcriptional Fusion Application:

In Escherichia coli, transcriptional fusions were used to show that the regulator GntH represses the gntKU and gntT genes (GntI system) in the presence of metabolites derived from gluconate, such as 5-ketogluconate. nih.gov

Gene Deletion, Insertion, and Overexpression for Functional Characterization

Biochemical and Biophysical Approaches

Biochemical and biophysical methods are essential for the detailed characterization of the enzymes and proteins that participate in the metabolism of this compound.

Biochemical assays are performed to determine the specific activity, substrate specificity, and kinetic parameters (e.g., Kₘ and kₖₐₜ) of purified enzymes. bioline.org.brmdpi.com For example, the activity of 5-dehydro-2-deoxygluconokinase can be measured by monitoring the ATP-dependent phosphorylation of this compound. wikipedia.orgnih.gov Such assays confirm the predicted function of an enzyme and provide quantitative data on its efficiency. mdpi.com

Biophysical techniques, such as X-ray crystallography, are used to determine the three-dimensional structure of these enzymes. acs.org Structural information is invaluable for understanding the catalytic mechanism, substrate binding, and regulation of enzyme activity at the atomic level. For instance, determining the crystal structure of an enzyme in complex with its substrate or an inhibitor can reveal key amino acid residues involved in catalysis and binding.

Table 2: Key Enzymes in Related Gluconate and Ketogluconate Metabolic Pathways

| Enzyme | EC Number | Reaction Catalyzed | Organism Example |

|---|---|---|---|

| 5-dehydro-2-deoxygluconokinase | 2.7.1.92 | ATP + this compound → ADP + 6-phospho-5-dehydro-2-deoxy-D-gluconate wikipedia.orgnih.gov | Aerobacter aerogenes wikipedia.org |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase | 1.1.1.127 | 2-dehydro-3-deoxy-D-gluconate + NAD⁺ ⇌ (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH + H⁺ wikipedia.org | Erwinia chrysanthemi wikipedia.org |

| L-idonate 5-dehydrogenase | 1.1.1.264 | L-idonate + NAD⁺ ⇌ 5-keto-D-gluconate + NADH + H⁺ frontiersin.org | Aspergillus niger frontiersin.org |

| 5-keto-D-gluconate 5-reductase | 1.1.1.69 | D-gluconate + NADP⁺ ⇌ 5-keto-D-gluconate + NADPH + H⁺ asm.org | Gluconobacter oxydans asm.org |

| 2-dehydro-3-deoxy-D-gluconate aldolase (B8822740) | 4.1.2.51 | 2-dehydro-3-deoxy-D-gluconate ⇌ pyruvate (B1213749) + D-glyceraldehyde | Picrophilus torridus |

| 2-keto-3-deoxy-D-gluconate kinase | 2.7.1.45 | ATP + 2-dehydro-3-deoxy-D-gluconate → ADP + 2-dehydro-3-deoxy-6-phospho-D-gluconate bioline.org.br | Serratia marcescens bioline.org.br |

In Vitro Enzyme Activity Assays and Kinetic Characterization

The study of enzymes that metabolize this compound relies on precise in vitro assays to determine their activity and kinetic properties. A key enzyme in its metabolism is 5-dehydro-2-deoxygluconokinase (EC 2.7.1.92), which catalyzes the phosphorylation of this compound to 6-phospho-5-dehydro-2-deoxy-D-gluconate. wikipedia.orguniprot.org This enzyme is part of the inositol (B14025) catabolic pathway in organisms like Bacillus subtilis. uniprot.orgebi.ac.uk The systematic name for this enzyme is ATP:this compound 6-phosphotransferase. wikipedia.org

Enzyme kinetics for dehydrogenases involved in related pathways are often characterized using spectrophotometric assays. These assays typically monitor the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H. acs.org For example, the kinetic parameters for 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD), an enzyme that acts on a structurally similar substrate, have been determined. uniprot.org These assays allow for the calculation of key kinetic constants such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively.

Table 1: Example Kinetic Parameters for an Enzyme Acting on a Related Substrate (2,5-diketo-D-gluconate reductase) This table presents data for a related enzyme to illustrate the types of parameters obtained through kinetic characterization.

| Parameter | Value | Conditions | Source |

| Apparent Km (2,5-diketo-D-gluconate) | 26 mM | pH 6.4, 25°C | nih.gov |

| Apparent Km (NADPH) | 10 µM | pH 6.4, 25°C | nih.gov |

| Turnover Number (kcat) | 500 min-1 | pH 6.4, 25°C | nih.gov |

| Optimum pH (Reduction) | 5.0 - 8.0 | 25°C | nih.gov |

| Optimum pH (Oxidation) | 9.2 | 25°C | nih.gov |

Protein Purification and Crystallography for Structural Determination

To understand the function of an enzyme at the atomic level, it must be purified to homogeneity and its three-dimensional structure determined, typically via X-ray crystallography. Enzymes involved in the metabolism of this compound and related compounds are often produced recombinantly in hosts like Escherichia coli for high-yield expression. nih.govacs.org Purification protocols commonly involve a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange chromatography, and size exclusion (gel permeation) chromatography. nih.govacs.org

Once purified, the protein is crystallized, and its structure is solved using X-ray diffraction. nih.gov For instance, the crystal structures of 3-dehydro-2-deoxy-D-gluconate 5-dehydrogenase (DDGDH) from Thermus thermophilus and Pectobacterium carotovorum have been determined at high resolution. nih.govrcsb.org These structures reveal a protomer containing a dinucleotide-binding fold (Rossmann fold) for the coenzyme NAD+ and show that the enzyme forms a tight tetrameric oligomer, which may be important for its catalytic function and thermostability. nih.govrcsb.orgresearchgate.net Structural analysis identifies the key amino acid residues in the active site, such as the conserved catalytic triad (B1167595) (e.g., Ser-Tyr-Lys), providing detailed insights into the mechanisms of substrate recognition and catalysis. nih.gov

Table 2: Example of Purification and Crystallography Data for a Related Dehydrogenase (PcaKduD) This table summarizes structural data for a related enzyme to exemplify the outcomes of these methodologies.

| Parameter | Finding | Source |

| Organism | Pectobacterium carotovorum | rcsb.org |

| Expression System | Escherichia coli BL21(DE3) | rcsb.org |

| Structure Determination Method | X-ray Diffraction | rcsb.org |

| Resolution | 1.55 Å | rcsb.org |

| Key Structural Features | Rossmann fold, α/β/α three-layered structure | rcsb.orgresearchgate.net |

| Quaternary Structure | Tetramer | nih.gov |

Spectroscopic Methods for Ligand Binding and Conformational Changes

Spectroscopic techniques are invaluable for studying the dynamics of enzyme-ligand interactions and the resulting conformational changes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly time-arrayed NMR, can be used to monitor enzymatic reactions in real-time. This approach allows for the direct visualization of substrate consumption and product formation, including transient intermediates. nih.gov For example, a sensitive real-time 13C NMR assay was developed to follow the oxidation of a similar substrate, 5-chloro-5-deoxy-d-ribose, and the subsequent spontaneous hydrolysis of the lactone product, reactions that would be invisible to standard cofactor-based absorbance assays. nih.gov

While large-scale conformational changes are not always the norm, their presence or absence is a key mechanistic detail. The binding of a substrate to an enzyme can drive conformational changes that cage the substrate, creating an active site environment optimized for stabilizing the reaction's transition state. acs.org In the case of gluconate 5-dehydrogenase from Streptococcus suis, comparison of the crystal structures of the enzyme with and without its substrate revealed a high degree of structural similarity, suggesting that it does not undergo major main-chain conformational changes upon substrate binding. nih.gov Such insights are crucial for understanding how an enzyme utilizes binding energy for catalysis.

Systems Biology and Omics Integration

Systems biology approaches, which integrate various "omics" datasets, are powerful tools for understanding metabolism on a larger scale. These methods allow researchers to reconstruct entire metabolic networks and analyze how they are perturbed in complex biological systems.

Metagenomics and Metaproteomics for Pathway Reconstruction in Complex Microbial Systems

Metagenomics (the study of collective microbial genomes) and metaproteomics (the study of all proteins in an environmental sample) are used in tandem to reconstruct metabolic pathways in complex microbial communities, such as the human gut microbiota. nih.gov Metagenomics reveals the genetic potential for a given pathway by identifying the genes encoding its enzymes, while metaproteomics confirms that these enzymes are actively being expressed. nih.govnih.gov

This integrated approach has been used to build metabolic models and reconstruct pathways involving intermediates related to this compound. For example, the myo-inositol degradation pathway, which proceeds via this compound and its phosphorylated derivative, has been identified in gut microbiome metabolic reconstructions. biorxiv.org In a study of a healthy human cohort, functional analysis of metaproteomic and metagenomic data showed that enzymes related to 6-phospho-5-dehydro-2-deoxy-D-gluconate were among those with a high ratio of protein to gene abundance, indicating that this pathway is actively functioning in the gut microbiota. nih.gov Similarly, a combined analysis was used to construct a novel alginate degradation pathway that proceeds through the related intermediate 5-dehydro-4-deoxy-d-glucuronate (B1240748) (DDG). acs.orgnih.gov

Metabolomics for Global Metabolic Perturbation Analysis

Metabolomics, the large-scale study of small molecules (metabolites), provides a direct snapshot of the physiological state of a cell or organism. Untargeted metabolomics, often using liquid chromatography-mass spectrometry (LC-MS), can identify thousands of features and detect global shifts in metabolism in response to perturbations like disease or diet. d-nb.infoacs.org

This approach has successfully identified perturbations in pathways involving gluconate derivatives. A global metabolomics study of diabetic mouse aorta detected elevated levels of 2-dehydro-3-deoxy-D-gluconate, highlighting alterations in carbohydrate metabolism in a disease state. acs.org Another metabolomics study using urine samples identified an isomer of 5-dehydro-4-deoxy-D-glucarate as a discriminant metabolite following dietary supplementation, demonstrating its utility in finding potential biomarkers. d-nb.info Furthermore, isotope tracing studies using techniques like NMR can follow the metabolic fate of labeled substrates. Such an analysis confirmed that myo-inositol is metabolized via cleavage of this compound 6-phosphate, allowing researchers to trace the flow of carbon through the pathway. researchgate.net

Future Research Directions and Open Questions in 5 Dehydro 2 Deoxy D Gluconate Studies

Elucidation of Novel Metabolic Fates and Unidentified Pathways

A primary area for future investigation is the complete mapping of all metabolic pathways involving 5-dehydro-2-deoxy-D-gluconate. Although its role in the Entner-Doudoroff (ED) pathway is well-established, there is evidence suggesting the existence of other, less-characterized routes for its synthesis and degradation. nih.gov For instance, in Escherichia coli, it is known to be an intermediate in the hexuronate pathway. nih.gov The discovery of a 2-keto-3-deoxy-d-gluconate (KDG) kinase in the thermoacidophilic archaeon Thermoplasma acidophilum suggests the presence of a glycolytic pathway other than the non-phosphorylated Entner-Doudoroff (nED) pathway. researchgate.net

Research has also pointed to alternative pathways for D-glucuronate metabolism in some bacteria that may involve this compound. acs.org Furthermore, studies on anaerobic bacteria have revealed nonphosphorylative pathways for sugars like L-fucose that proceed through 2-keto-3-deoxysugar acid intermediates, hinting at the potential for analogous, yet undiscovered, pathways for gluconate metabolism. nih.gov Future work should focus on identifying and characterizing these alternative metabolic fates, which could reveal novel biochemical strategies for carbohydrate processing in diverse microorganisms.

Comprehensive Understanding of Regulatory Networks and Signal Transduction

The regulatory networks that control the flux of this compound are complex and not fully understood. In E. coli, the kdg regulon, which governs the uptake and metabolism of KDG, is negatively controlled by the KdgR repressor. nih.gov However, the precise molecular signals and environmental cues that modulate KdgR activity require further investigation. For example, osmotic stress has been shown to influence the expression of genes involved in hexuronate degradation, suggesting a link between environmental conditions and KDG metabolism. plos.org

Moreover, the role of this compound or its derivatives as signaling molecules is an emerging area of interest. In some archaea, protein phosphorylation plays a role in signal transduction, and a 2-keto-3-deoxy-gluconate kinase has been identified as part of this network. oup.com Understanding how the concentration of this compound is sensed and integrated into broader cellular signaling cascades will be crucial. Future studies should aim to identify all the components of these regulatory circuits, including transcription factors, small RNAs, and allosteric effectors, to build a comprehensive model of how its metabolism is controlled.

Discovery and Characterization of Previously Unidentified Enzymes

The search for novel enzymes that act on or synthesize this compound is a key frontier. While enzymes like KDG kinase and KDPG aldolase (B8822740) are known, there is a high probability that other, uncharacterized enzymes exist, particularly in less-studied organisms or pathways. nih.govmdpi.com For example, the identification of a novel class of sugar kinases, to which the T. acidophilum KDG kinase belongs, underscores the potential for discovering enzymes with unique properties. researchgate.net

Researchers have identified enzymes in the DHDPS/NAL protein superfamily that act on various 2-keto-3-deoxysugar acids, suggesting a rich source for discovering new aldolases with potential activity towards this compound or its structural analogs. nih.gov The characterization of KDG kinase and KDPG aldolase from Flavobacterium sp. strain UMI-01 revealed low sequence identity to known enzymes, indicating a distinct evolutionary origin and potentially different enzymatic properties. mdpi.com Future efforts should employ a combination of genomics, proteomics, and enzymology to screen diverse microbial genomes for new enzymes, characterize their substrate specificity, kinetics, and structure, which could have significant biotechnological applications.

Application of Advanced Synthetic Biology and Metabolic Engineering for Pathway Investigation

Synthetic biology and metabolic engineering offer powerful tools to investigate and manipulate pathways involving this compound. These approaches can be used to construct and test hypothetical pathways, elucidate the function of uncharacterized genes, and optimize the production of valuable chemicals derived from this intermediate. mdpi.com

For instance, engineering microbial strains to enhance the flux through the pentose (B10789219) phosphate (B84403) pathway has been shown to increase the availability of precursors for isoprenoid production. Similar strategies could be applied to channel carbon flow towards or from this compound to study its metabolic connections and to produce desired compounds. The development of a robust HPLC method for quantifying KDG will be critical for analyzing and modeling the metabolic flux in engineered strains. biorxiv.orgbiorxiv.org Furthermore, the creation of minimal cells or chassis organisms with simplified metabolic networks could provide a clean background to study the function of specific pathways involving this compound. nih.gov

Computational Modeling and Simulation of Metabolic Fluxes

Computational modeling is an indispensable tool for understanding the complex dynamics of metabolic networks that include this compound. Genome-scale metabolic models (GSMMs) can be used to predict metabolic fluxes and identify key reactions and essential genes under different conditions. nih.gov

Dynamic flux balance analysis and other computational methods can help to analyze integrated signaling, metabolic, and regulatory networks. osti.gov Techniques like 13C-metabolic flux analysis can provide quantitative data on the flow of carbon through different pathways, including the Entner-Doudoroff pathway. unimib.itplos.orgnih.gov By integrating experimental data with computational models, researchers can simulate the behavior of these pathways, identify metabolic bottlenecks, and predict the outcomes of genetic or environmental perturbations. d-nb.info Future work should focus on developing more detailed and accurate kinetic models of the enzymes involved in this compound metabolism to create predictive simulations of metabolic behavior. osti.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 5-dehydro-2-deoxy-D-gluconate (DKG) in enzymatic assays, and how can interference from structurally similar metabolites be minimized?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry is ideal for quantifying DKG. To minimize interference, optimize separation parameters (e.g., column type, mobile phase) based on polarity differences between DKG and its analogs (e.g., 5-deoxy-glucuronate). Enzyme-linked assays using NADH/NAD+ cofactors can also be employed, but specificity must be validated using knockout microbial strains lacking DKG-producing pathways .

Q. How can researchers design experiments to map the metabolic pathways involving DKG in microbial systems like Bacillus clausii?

- Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose) with metabolomic profiling to trace DKG flux. Use gene knockout mutants (e.g., iolB or iolC deletions) to confirm enzymatic roles in isomerization or oxidation steps. Pair this with time-resolved NMR or LC-MS to identify intermediates and establish pathway topology .

Q. What are the primary enzymatic systems acting on DKG, and how can their activity be assayed in vitro?

- Methodological Answer : The aldolase EC 4.1.2.29 catalyzes DKG 6-phosphate cleavage into glycerone phosphate and malonate semialdehyde. Assay activity by monitoring substrate depletion (e.g., via HPLC) or product formation (e.g., colorimetric detection of malonate semialdehyde derivatives). Ensure reaction buffers mimic physiological pH (6.5–7.5) and include cofactors like Mg²⁺ .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the isomerization mechanism of 5-deoxy-glucuronate to DKG in Bacillus clausii?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve the structure of IolB/IolC proteins bound to substrates. Use mutagenesis (e.g., active-site residues) to identify catalytic residues. Kinetic isotope effect (KIE) studies can distinguish between hydride transfer and protonation mechanisms. Computational modeling (QM/MM) provides complementary mechanistic insights .

Q. In kinetic studies of DKG aldolase (EC 4.1.2.29), how should researchers address discrepancies arising from substrate concentration variability?

- Methodological Answer : Standardize substrate preparation (e.g., purity >95%, verified via NMR) and pre-incubate enzymes to eliminate latency effects. Use Michaelis-Menten kinetics with triplicate measurements to account for variability. If nonlinearity persists, evaluate allosteric regulation via ATP/ADP or perform thermal shift assays to confirm enzyme stability .

Q. How can contradictory data on DKG’s role in microbial stress responses be reconciled across studies?

- Methodological Answer : Perform meta-analyses of transcriptomic datasets to identify conserved regulatory patterns. Control for experimental variables (e.g., carbon source, oxygen levels) in follow-up studies. Use genetic complementation (e.g., plasmid-borne iol operons) to confirm phenotype reversibility. Cross-validate findings with in situ metabolite imaging .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing time-course data in DKG metabolic flux studies?

- Methodological Answer : Apply dynamic flux balance analysis (dFBA) or ordinary differential equation (ODE) models integrating enzyme kinetics. Use Bayesian inference to handle noise in metabolomic data. Software tools like COPASI or MetaboAnalyst enable parameter optimization and sensitivity testing .

Q. How should researchers optimize incubation conditions for DKG-producing enzymatic assays to maximize signal-to-noise ratios?

- Methodological Answer : Conduct pilot studies varying incubation time (30–120 min), temperature (25–37°C), and agitation (100–150 rpm). Monitor reaction progress via real-time spectrophotometry. Use fractional factorial designs to identify critical parameters (e.g., pH, cofactor concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.